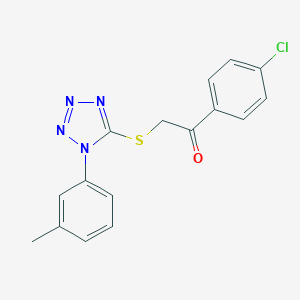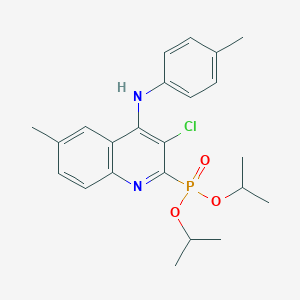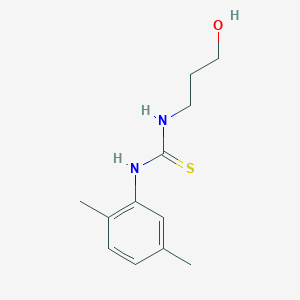![molecular formula C18H11Cl2N3S B380489 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine](/img/structure/B380489.png)
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium thiomethoxide to form the corresponding methylsulfanyl derivative. This intermediate is then reacted with 3-cyanopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylsulfanyl]-N,5-dimethyl-pyrimidin-4-amine
- 2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
Uniqueness
5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dichlorophenyl and methylsulfanyl groups, along with the pyridine ring, make it a versatile compound in various chemical reactions and research applications.
Eigenschaften
Molekularformel |
C18H11Cl2N3S |
|---|---|
Molekulargewicht |
372.3g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N3S/c19-15-5-3-14(16(20)8-15)11-24-18-12(9-21)4-6-17(23-18)13-2-1-7-22-10-13/h1-8,10H,11H2 |
InChI-Schlüssel |
GIFPQFCSKQJKRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-1-(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B380406.png)

![1,4-Bis[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B380411.png)
![3,6-Dibromo-10,11,13,14,16,17,19,20,22,23-decahydrodibenzo[q,s][1,4,7,10,13,16]hexaoxacycloicosine](/img/structure/B380412.png)
![3-[4-(difluoromethoxy)phenyl]-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380413.png)
![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380417.png)
![6-(2,4-dimethylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B380419.png)
![1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B380420.png)

![1-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]-2-naphthyl benzoate](/img/structure/B380425.png)

![ethyl 2-(2-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B380427.png)
![2-({2,4-bisnitrophenyl}sulfanyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380428.png)
![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380430.png)
